4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone
Overview
Description
4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone is an organic compound belonging to the class of pyridazinones. Pyridazinones are characterized by a pyridazine ring that bears a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone typically involves the reaction of 4-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one with 4-oxopyridin-1-yl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-6-[4-(4-oxo-1,4-dihydropyridin-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone
- 4,5-dihydro-6-[4-(1,4-dihydro-4-oxopyridin-1-yl)phenyl]-5-methyl-3(2H)-pyridazinone
Uniqueness
4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
112127-66-9 |
---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H15N3O2/c1-11-10-15(21)17-18-16(11)12-2-4-13(5-3-12)19-8-6-14(20)7-9-19/h2-9,11H,10H2,1H3,(H,17,21) |
InChI Key |
OOTPDLYEDHRWNL-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CC(=O)C=C3 |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CC(=O)C=C3 |
Synonyms |
SKF-95654; 4,5-Dihydro-5-methyl-6-(4-(4-oxo-1(4H)-Pyridinyl)phenyl)-3(2H)-Pyridazinone; 4-Methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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